2-(3-Fluorophenyl)-2'-iodoacetophenone
Description
Significance of Halogenated Organic Compounds in Modern Synthetic Chemistry
Halogenated organic compounds are fundamental building blocks in modern synthetic chemistry, widely used in the production of pharmaceuticals, agrochemicals, and materials. patsnap.comchemistryviews.org The inclusion of a halogen atom can dramatically alter a molecule's physical and chemical properties, including its stability, lipophilicity, and biological activity. chemistryviews.org α-Haloketones, in particular, are valuable precursors for creating a wide array of heterocyclic compounds containing nitrogen, sulfur, and oxygen, many of which exhibit significant biological activity. researchgate.net Their utility lies in the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen, making them versatile substrates for various nucleophilic substitution and condensation reactions. researchgate.net The development of greener and more efficient methods for synthesizing these halogenated intermediates remains an active field of research. researchgate.net
The Distinct Role of Fluorine and Iodine in Modulating Chemical Reactivity and Properties of Acetophenone (B1666503) Derivatives
The identity of the halogen atom at the α-position of an acetophenone derivative profoundly influences its reactivity. Fluorine and iodine, while both halogens, confer distinct properties to the molecule.
Fluorine: The introduction of fluorine, the most electronegative element, can significantly enhance the metabolic stability of a molecule, a desirable trait in pharmaceutical development. chemistryviews.org Approximately 20% of all pharmaceuticals contain fluorine for this reason. chemistryviews.org In the context of acetophenone, α-fluorination can be achieved using various reagents, including hypervalent iodine reagents in combination with a fluoride (B91410) source like triethylamine·HF complex. organic-chemistry.orgnih.gov This method offers high selectivity, often producing monofluorinated products where other methods might lead to multiple halogenations. organic-chemistry.org The high electronegativity of fluorine makes the α-proton more acidic, influencing enolate formation, while the carbon-fluorine bond is strong, making fluoride a poor leaving group under many conditions.
Iodine: In contrast, iodine is a large, polarizable atom and an excellent leaving group. This characteristic makes α-iodo ketones highly reactive intermediates for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The synthesis of α-iodo ketones can be accomplished under neutral conditions using reagents like copper(II) oxide and elemental iodine, which avoids the harsh conditions of some other halogenation methods. organic-chemistry.org The reactivity of the carbon-iodine bond is central to their utility; for instance, α-iodoenones can act as "chemical chameleons," serving as versatile electrophilic species in various annulation and cycloaddition reactions to form complex ring systems. acs.org
A comparative summary of how fluorine and iodine affect acetophenone properties is presented below.
| Feature | Fluorine | Iodine |
| Electronegativity | High (3.98) | Moderate (2.66) |
| Bond Strength (C-X) | Strong | Weak |
| Leaving Group Ability | Poor | Excellent |
| Primary Synthetic Role | Modulating physicochemical and metabolic properties. chemistryviews.org | Acting as a reactive intermediate for substitutions and cross-coupling. acs.org |
| Example Reaction | Hypervalent iodine-promoted α-fluorination. acs.org | Copper(II) oxide-catalyzed α-iodination. organic-chemistry.org |
Contextualization of 2-(3-Fluorophenyl)-2'-iodoacetophenone within α-Functionalized Ketone Research
The enantioselective α-functionalization of ketones is a critical process for constructing chiral centers, which are common in natural products and biologically active molecules. springernature.com Research in this area focuses on developing general and efficient catalytic methods to introduce a variety of substituents at the α-position. cas.cn Traditional methods often rely on generating a nucleophilic enolate to react with an electrophile. researchgate.net However, newer "umpolung" or reverse polarity strategies have emerged, where a masked ketone acts as an electrophile reacting with various nucleophiles. springernature.comresearchgate.net
This compound is an α-aryl-α'-halo-acetophenone. It embodies the characteristics of the α-functionalized ketones at the center of this research field. The structure features:
An α-iodo group, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack and a prime candidate for substitution reactions.
A fluorophenyl group, which modifies the electronic properties of the entire molecule and can influence reaction pathways.
An iodophenyl group on the carbonyl side, which itself can participate in various cross-coupling reactions.
This combination makes the molecule a potentially versatile substrate for synthesizing complex, highly functionalized molecules. Research on the kinetic resolution of racemic α-functionalized ketones has demonstrated methods to obtain a wide variety of enantioenriched products, including those with α-fluoro groups. cas.cn The development of such protocols highlights the synthetic community's interest in molecules like this compound as platforms for accessing novel chemical architectures.
The table below summarizes key research findings in the α-functionalization of ketones.
| Research Focus | Key Finding | Significance | Reference |
| Kinetic Resolution | An organocatalyzed kinetic resolution of various racemic α-functionalized ketones was achieved via asymmetric cascade annulation. | Provides access to a wide range of previously unavailable enantiopure α-functionalized ketones. | cas.cn |
| Umpolung Strategy | An iridium catalyst enables the enantioselective α-functionalization of ketones using masked ketone electrophiles with a broad range of nucleophiles. | Generalizes the process of α-functionalization for diverse substituents with a single catalytic system. | springernature.com |
| Chemoselectivity | A strategy using intermolecular interactions was developed to increase the chemoselectivity of domino reactions for α-functionalization. | Avoids the formation of by-products and increases the practical applicability of domino synthesis. | nih.gov |
| α-Iodination | A combination of copper(II) oxide and iodine allows for the efficient α-iodination of aromatic ketones under neutral conditions. | Offers a mild and effective method for synthesizing important α-iodo ketone intermediates. | organic-chemistry.org |
| α-Fluorination | Hypervalent iodine reagents can promote the selective α-monofluorination of acetophenone derivatives under mild conditions. | Provides a greener and safer route to valuable organofluorine compounds. | organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDKYJWRHCISTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642347 | |
| Record name | 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-77-5 | |
| Record name | Ethanone, 2-(3-fluorophenyl)-1-(2-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 3 Fluorophenyl 2 Iodoacetophenone and Analogous α Halo α Aryl Ketones
Methodologies for α-Iodination of Acetophenone (B1666503) Scaffolds
The introduction of an iodine atom at the α-position of an acetophenone derivative is a key transformation. Various methods have been developed to achieve this, ranging from the use of hypervalent iodine reagents to metal-catalyzed and metal-free approaches.
Application of Hypervalent Iodine Reagents in Selective α-Iodination
Hypervalent iodine(III) reagents have become powerful tools in organic synthesis due to their mild, selective, and environmentally benign characteristics. arkat-usa.org These reagents can facilitate the α-iodination of ketones by acting as electrophilic iodine sources or by promoting the reaction through oxidative pathways. Compounds like iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can be used to generate reactive iodinating species. arkat-usa.orgnih.gov
One common strategy involves the reaction of a ketone with a hypervalent iodine reagent in the presence of an iodine source like potassium iodide (KI) or molecular iodine (I₂). arkat-usa.org For instance, the combination of a DIB (diacetoxyiodobenzene) and potassium iodide can effectively iodinate terminal alkynes. arkat-usa.org The mechanism often involves the formation of a transient α-λ³-iodanyl-acetophenone complex, which has been studied using electrospray ionization tandem mass spectrometry. nih.gov These studies confirm that the trivalent iodine species is readily formed and plays a crucial role in the catalytic cycle of α-functionalization. nih.gov Polymer-supported hypervalent iodine reagents have also been developed, allowing for easier purification and reagent recycling. organic-chemistry.org
Table 1: Examples of Hypervalent Iodine Reagents in α-Functionalization
| Reagent/System | Substrate | Product | Key Features |
|---|---|---|---|
| Iodosylarenes / TEA·5HF | Acetophenones | α-Fluoroketones | High selectivity for monofluorination; avoids double fluorination. organic-chemistry.orgnih.gov |
| PhI(OAc)₂ / I₂ | Ketones | α-Iodoketones | Efficient iodination under mild conditions. |
| DIB / KI | Terminal Alkynes | Iodoalkynes | Effective for oxidative iodination. arkat-usa.org |
Transition-Metal-Catalyzed and Metal-Free Iodination Approaches
Beyond hypervalent iodine chemistry, both transition-metal-catalyzed and metal-free methods offer robust alternatives for α-iodination.
Transition-Metal-Catalyzed Iodination: Copper catalysts are frequently employed for the α-iodination of ketones. Copper(II) oxide (CuO) in combination with molecular iodine provides an effective system for the synthesis of α-iodo ketones from aromatic ketones under neutral conditions. organic-chemistry.org In this process, CuO acts as a catalyst to generate a reactive iodonium (B1229267) ion, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide back to molecular iodine. organic-chemistry.org This method is valued for its high yields, mild conditions, and clean product formation. organic-chemistry.org Other transition metals, like rhodium, have been used in catalytic cycles for various oxidative couplings. organic-chemistry.org
Metal-Free Iodination: Metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact. nih.gov A straightforward method involves the direct conversion of ketones to α-iodoketones using molecular iodine, although this often requires heating for aromatic ketones. researchgate.net The reactivity can differ significantly between aliphatic and aromatic ketones, with the latter yielding α-iodo products more cleanly upon heating. researchgate.net
Another innovative metal-free strategy utilizes N-F reagents, such as Selectfluor, as mediators for the iodination of aryl alkyl ketones with elemental iodine in methanol. organic-chemistry.org Additionally, systems like I₂/KI in DMSO have been developed for the α,β-dehydrogenation of ketones, showcasing the versatility of iodine-based, metal-free systems. researchgate.net Some protocols achieve iodination of arylaldehydes using I(III) as an initiator, avoiding toxic or volatile reagents. rsc.org
Approaches to Introducing Fluorine at the α-Position of Aryl Ketones
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Electrophilic fluorination and advanced photochemical methods are primary strategies for introducing fluorine at the α-position of aryl ketones.
Electrophilic Fluorination Using Selectfluor and Related Reagents
Selectfluor (F-TEDA-BF₄) is the most widely used commercial electrophilic fluorinating agent, valued for its stability, efficiency, and relative safety compared to other fluorinating agents. ref.ac.uk It is highly effective for the fluorination of a wide range of substrates, including ketones. The reaction typically proceeds via the enol or enolate form of the ketone, which attacks the electrophilic fluorine atom of Selectfluor. ref.ac.uk
The direct regioselective fluorination of ketones to α-fluoroketones can be achieved in water using Selectfluor, promoted by an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org For β-dicarbonyl compounds, organocatalysts such as β,β-diaryl serines can be used with Selectfluor to achieve enantioselective α-fluorination in high yields and excellent enantioselectivity. organic-chemistry.org The direct fluorination of silyl (B83357) ketene (B1206846) acetals, derived from α-arylcarboxylic acids, with Selectfluor is another effective method to produce α-fluoro-α-arylcarboxylic acids. researchgate.net
Hypervalent iodine reagents can also be used to promote α-fluorination. A method using iodosylarenes in combination with a triethylamine-hydrogen fluoride (B91410) complex (TEA·5HF) allows for the direct and selective monofluorination of acetophenone derivatives under mild conditions. organic-chemistry.orgnih.gov This approach is notable for avoiding the common issue of double fluorination. organic-chemistry.org
Table 2: Reagents for α-Fluorination of Ketones
| Reagent | Method | Substrate Type | Key Advantages |
|---|---|---|---|
| Selectfluor (F-TEDA-BF₄) | Electrophilic Fluorination | Ketones, β-Dicarbonyls, Silyl Ketene Acetals | High efficiency, commercial availability, applicable in aqueous media. ref.ac.ukorganic-chemistry.org |
Photochemical and Other Advanced Fluorination Protocols
Photochemical methods offer unique pathways for fluorination by accessing reactive intermediates that are difficult to generate under thermal conditions. Photoredox catalysis, for example, can enable a domino-fluorination-protodefluorination sequence for the decarboxylative cross-coupling of α-keto acids with styrenes. organic-chemistry.org The photolysis of certain fluorinated aryl azides has been studied to understand the generation of reactive nitrene intermediates, which has implications for designing photoaffinity labeling reagents. nih.gov
While direct photochemical fluorination of simple ketones is less common, photochemical reactions of aryl alkyl ketones, such as α-cleavage (Norrish Type I reaction) and photoreduction, are well-established processes. acs.org These reactions can be merged with other catalytic cycles, for instance, a rhodium-promoted borylation of the C-C sigma bonds of aryl ketones. acs.org Furthermore, photosensitizer-free protocols for the photochemical reductive deamination of α-amino aryl alkyl ketones have been developed, highlighting the potential of light-induced transformations. rsc.orgresearchgate.net Silver-catalyzed ring-opening of cyclopropanols represents another advanced strategy for synthesizing β- and γ-fluorinated ketones. acs.org
Convergent and Divergent Syntheses of Difunctionalized Acetophenones
The construction of complex molecules like 2-(3-Fluorophenyl)-2'-iodoacetophenone can be approached through either convergent or divergent synthetic strategies, which offer advantages in efficiency and the ability to generate molecular diversity.
A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org This strategy is particularly useful in drug discovery and materials science for rapidly accessing diverse molecules. mdpi.com Starting from a core acetophenone structure, one could introduce different functional groups in a stepwise, divergent manner. For example, a central intermediate could be subjected to various halogenation or arylation conditions to generate a range of difunctionalized products. wikipedia.org Diversity-oriented synthesis (DOS) is a key application of this strategy, aiming to create libraries with significant skeletal diversity from a common starting block. wikipedia.orgmdpi.com PhI(OAc)₂-mediated difunctionalization of alkenes is an example of a reaction that can lead to divergent products like oxazolidines and morpholines. nih.gov The development of controllable or switchable synthetic methods, where the outcome is determined by factors like the catalyst, ligand, or solvent, is a major goal in this area. beilstein-journals.org
Sequential Halogenation and Functionalization Strategies
The preparation of α-halo-α-aryl ketones often relies on a stepwise approach where halogenation and arylation are performed sequentially. The α-position of a ketone is readily halogenated due to its ability to form an enol or enolate intermediate. wikipedia.org The choice of reaction conditions—acidic or basic—is crucial as it dictates the regioselectivity of the halogenation on unsymmetrical ketones. wikipedia.orgyoutube.com
In an acidic medium, halogenation typically occurs at the more substituted α-carbon, as the reaction proceeds through the more stable, more substituted enol. youtube.com Conversely, under basic conditions, the less sterically hindered proton is abstracted, leading to halogenation at the less substituted α-carbon. wikipedia.org For a precursor like acetophenone, where only one α-carbon is enolizable, this distinction is less critical for the first halogenation. However, subsequent reactions are influenced by the electronic effects of the newly introduced substituent. Introducing a halogen atom decreases the basicity of the carbonyl oxygen, which can slow subsequent halogenations under acidic conditions. wikipedia.org
A plausible sequential route to a molecule like this compound could involve:
Synthesis of a precursor ketone: This could be either 2'-iodoacetophenone (B1295891) or an appropriately substituted (3-fluorophenyl)acetophenone.
α-Halogenation or α-Arylation:
If starting with 2'-iodoacetophenone, an α-arylation reaction would introduce the 3-fluorophenyl group.
If starting with a (3-fluorophenyl)acetophenone derivative, an α-halogenation step would be required. Direct iodination at the α-position can be achieved using reagents like iodine in the presence of an oxidizing agent such as hydrogen peroxide and an acid catalyst.
Following an initial halogenation, the resulting α-haloketone becomes a versatile intermediate. These compounds are highly reactive and can undergo further functionalization, such as nucleophilic substitution or oxidation, to build greater molecular complexity. wikipedia.orggoogle.com For instance, a patent describes a process where an α-halo(methylthio)acetophenone is synthesized via halogenation and then oxidized to the corresponding sulfone, demonstrating a sequential functionalization pathway. google.com
One-Pot and Cascade Reactions for Multisubstituted Acetophenones
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. youtube.com These strategies are particularly valuable for constructing multisubstituted acetophenones.
α-Arylation and Related Carbon-Carbon Bond Forming Reactions on Acetophenones
The formation of a carbon-carbon bond at the α-position of a ketone is a cornerstone of organic synthesis. Modern methods, particularly those catalyzed by transition metals, have revolutionized the construction of α-aryl ketones.
Palladium-Catalyzed α-Arylation Utilizing Iodoarenes
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The α-arylation of ketones, pioneered by Buchwald and Hartwig, involves the reaction of a ketone enolate with an aryl halide, such as an iodoarene. acs.org This transformation typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often promoting high catalytic efficiency. acs.orgcsu.edu.au
This methodology can be applied in several ways to synthesize α-aryl ketones:
Coupling of a ketone enolate with an aryl halide: In this approach, a ketone is deprotonated with a strong base to form an enolate, which then couples with an aryl halide like an iodoarene. acs.org
Coupling of an α-haloketone with an organometallic reagent: An alternative is the Suzuki-Miyaura coupling, where an α-haloketone reacts with an arylboronic acid or its derivative. nih.govnih.gov This method is advantageous as it often proceeds under milder conditions and tolerates a wider range of functional groups. nih.govnih.gov
A study by Molander and co-workers detailed the palladium-catalyzed Suzuki-Miyaura cross-coupling of α-chloroacetamides with organotrifluoroborate salts, which avoids the use of strong bases and tolerates diverse heterocyclic structures. nih.govnih.gov While this example uses amides, the principle is directly transferable to ketone systems. The synthesis of this compound could therefore be envisioned via the palladium-catalyzed coupling of an α-halo-2'-iodoacetophenone with a (3-fluorophenyl)boronic acid reagent.
Below is a table summarizing representative examples of palladium-catalyzed α-arylation of ketone derivatives.
| Ketone/Ester Substrate | Aryl Halide/Boron Reagent | Catalyst/Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Acetoacetate (B1235776) | Iodobenzene | Pd(OAc)2 / P(t-Bu)3 | K3PO4 | 81 | csu.edu.au |
| Ethyl Acetoacetate | 4-Bromoanisole | Pd(OAc)2 / P(t-Bu)3 | K3PO4 | 85 | csu.edu.au |
| Benzyl 2-chloroacetate | 4-Chlorophenyltrifluoroborate | XPhos-Pd-G2 | K2CO3 | 84 | nih.gov |
| N,N-Dimethyl-2-chloroacetamide | 4-Fluorophenyltrifluoroborate | XPhos-Pd-G2 | Cs2CO3 | 93 | nih.gov |
| α,α-Difluoroacetophenone | 4-Bromotoluene | Pd-precatalyst / P(t-Bu)Cy2 | NaOBu-t | 86 | acs.org |
Transition-Metal-Free Radical α-Arylation of Enolizable Ketones
While transition-metal catalysis is highly effective, the development of metal-free alternatives is a significant goal in green chemistry. Transition-metal-free α-arylation of enolizable ketones provides a complementary approach, often proceeding through a radical mechanism. beilstein-journals.org A common strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which act as electrophilic arylating agents. beilstein-journals.orgmdpi.comdiva-portal.org
In a typical reaction, a ketone is treated with a base to generate an enolate. The enolate can then react with a diaryliodonium salt. Mechanistic studies suggest that this process can initiate a radical chain reaction, leading to the formation of the α-aryl ketone. nih.gov These reactions can be promoted under various conditions, including thermal or photochemical stimulation, and sometimes simply by using a strong base in a suitable solvent. mdpi.comdiva-portal.org
For example, the arylation of ethyl acetoacetate with diphenyliodonium (B167342) tetrafluoroborate (B81430) can be achieved using potassium tert-butoxide (tBuOK) as the base in DMF, demonstrating a clean, metal-free protocol. nih.gov This approach is applicable to a range of symmetric and unsymmetric iodonium salts, allowing for the transfer of electronically diverse aryl groups. nih.gov The synthesis of this compound could potentially be achieved by reacting the enolate of 2'-iodoacetophenone with a suitable (3-fluorophenyl)iodonium salt under metal-free conditions.
The following table presents examples of transition-metal-free arylations using hypervalent iodine reagents.
| Nucleophile | Arylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Acetoacetate | Diphenyliodonium tetrafluoroborate | tBuOK | DMF | 68 | nih.gov |
| Ethyl Acetoacetate | Bis(4-fluorophenyl)iodonium tetrafluoroborate | tBuOK | DMF | 75 | nih.gov |
| Ethyl Acetoacetate | Bis(4-chlorophenyl)iodonium tetrafluoroborate | tBuOK | DMF | 70 | nih.gov |
| Quinoxalin-2(1H)-one | Diphenyliodonium tetrafluoroborate | Cs2CO3 | DMF | 92 | mdpi.com |
| 2-Pyridinone | Diphenyliodonium triflate | Cs2CO3 | DCE | N-arylation major | mdpi.com |
Mechanistic Insights into Transformations Involving α Halo α Aryl Ketones
Unraveling Reaction Mechanisms of α-Halogenation
The introduction of a halogen atom at the α-position of a ketone is a fundamental transformation that can proceed through different mechanistic pathways depending on the reaction conditions. libretexts.orgacs.orgnih.govpressbooks.pub
Investigation of Radical Intermediates in Halogenation Processes
While many α-halogenations of ketones proceed via ionic intermediates (enol or enolate), the involvement of radical species has also been investigated. Radical-mediated halogenation can be initiated by light or radical initiators. In the context of α-aryl ketones, a proposed radical mechanism would involve the following steps:
Initiation: Homolytic cleavage of the halogen molecule (X₂) to generate two halogen radicals (2 X•).
Propagation: A halogen radical abstracts an α-hydrogen from the ketone, forming a resonance-stabilized α-carbonyl radical and a hydrogen halide (HX). This α-carbonyl radical is stabilized by delocalization of the unpaired electron onto the carbonyl oxygen and the aromatic ring.
Propagation: The α-carbonyl radical then reacts with another molecule of the halogen (X₂) to yield the α-haloketone and a new halogen radical, which continues the chain reaction.
The presence of an aryl group can influence the stability of the radical intermediate, potentially favoring this pathway under specific conditions. However, for the majority of standard laboratory halogenations of ketones, ionic pathways are more commonly accepted. libretexts.orgpressbooks.pub
Elucidation of Electrophilic and Nucleophilic Fluorination Pathways
The introduction of a fluorine atom at the α-position can be achieved through either electrophilic or nucleophilic routes, each with distinct mechanisms. wikipedia.orgucla.edu
Electrophilic Fluorination:
Electrophilic fluorination involves the reaction of an enol or enolate intermediate with an electrophilic fluorine source, such as N-fluorosulfonimides (e.g., NFSI) or Selectfluor®. acs.orgwikipedia.org The mechanism is a subject of ongoing discussion, with evidence supporting both a direct SN2 attack and a single-electron transfer (SET) process. wikipedia.org
In the context of an α-iodo-α-aryl ketone like 2-(3-Fluorophenyl)-2'-iodoacetophenone, the direct electrophilic fluorination of the corresponding enol would be challenging due to the presence of the iodine atom already at the α-position. A more plausible pathway for its formation would be the fluorination of a precursor ketone. The generally accepted mechanism for electrophilic fluorination of a ketone proceeds as follows:
Enol Formation: Under acidic or basic conditions, the ketone tautomerizes to its enol form. libretexts.orgpressbooks.pub
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic fluorine atom of the fluorinating agent. wikipedia.org
Deprotonation: Loss of a proton from the resulting intermediate yields the α-fluoroketone. libretexts.org
Nucleophilic Fluorination:
Nucleophilic fluorination is a common method for synthesizing α-fluoroketones, often starting from an α-haloketone where the halogen is a good leaving group (e.g., bromine or iodine). nih.gov In the case of forming a derivative like 2-(3-Fluorophenyl)-2'-fluoroacetophenone from an iodo-precursor, a nucleophilic substitution reaction would be employed. The mechanism is typically an SN2 displacement:
A source of fluoride (B91410) anion (F⁻), such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), is used. nih.gov
The fluoride ion acts as a nucleophile and attacks the α-carbon, displacing the iodide ion. nih.gov
The reactivity of the α-carbon towards nucleophilic attack is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov
Mechanistic Studies of Carbon-Hydrogen Activation and Subsequent Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and α-aryl ketones are valuable substrates for such transformations.
Detailed Mechanisms of Palladium-Catalyzed C-H Activation Reactions
Palladium-catalyzed C-H activation has emerged as a robust method for the arylation and other functionalizations of ketones. nih.govbeilstein-journals.orgresearchgate.netrsc.org For an α-aryl ketone, the C-H bonds on the aromatic rings can be targeted. The mechanism generally proceeds through a catalytic cycle involving a palladacycle intermediate. nih.govbeilstein-journals.org
A plausible mechanism for the ortho-arylation of the 3-fluorophenyl ring in a precursor to our target molecule, directed by the ketone's carbonyl group (or a derivative), would involve:
C-H Activation/Palladation: The palladium(II) catalyst coordinates to the carbonyl oxygen, and through a concerted metalation-deprotonation (CMD) or related pathway, activates an ortho C-H bond on the fluorophenyl ring to form a five-membered palladacycle intermediate. nih.govbeilstein-journals.org
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladium(II) center, forming a Pd(IV) intermediate. nih.gov
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(II) catalyst, which can then re-enter the catalytic cycle. nih.gov
The specific ligand on the palladium and the reaction conditions play a crucial role in the efficiency and selectivity of this process. beilstein-journals.org
Understanding Photoinduced Hydrogen Atom Transfer in Halogenated Ketones
Photoinduced hydrogen atom transfer (HAT) is a process where a molecule in an electronically excited state abstracts a hydrogen atom from another molecule. researchgate.netdicp.ac.cnnih.govnih.gov Aromatic ketones, upon absorption of UV light, can be promoted to an excited triplet state. This triplet state can act as a radical-like species and abstract a hydrogen atom from a suitable donor. nih.gov
In the context of halogenated ketones, this process can initiate subsequent reactions. For instance, the excited ketone could abstract a hydrogen atom from a solvent or another reagent, generating a ketyl radical and a new radical species. This can lead to various follow-up reactions, including dimerization, cyclization, or addition to unsaturated systems. The presence of halogens can influence the photophysical properties of the ketone and the subsequent reactivity of the radical intermediates. researchgate.netdicp.ac.cnnih.govnih.gov Recent studies have shown that photoexcited acyl azolium salts can undergo intermolecular HAT to functionalize C-H bonds. dicp.ac.cnnih.govnih.gov
Oxidative Processes and Their Mechanisms in Acetophenone (B1666503) Chemistry
The oxidation of acetophenone and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.netncert.nic.in A common oxidation reaction is the haloform reaction, which occurs with methyl ketones in the presence of a base and excess halogen. ncert.nic.inyoutube.com This reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by a hydroxide (B78521) ion. youtube.com
For more complex acetophenone derivatives, oxidation can target different parts of the molecule. For example, the aromatic ring can be oxidized under harsh conditions. The oxidation of the methylene (B1212753) group in substituted acetophenones can also occur. For instance, the oxidation of ethylbenzene, a related structure, to acetophenone is a significant industrial process. wikipedia.org
In the case of this compound, oxidative conditions could potentially lead to cleavage of the C-C bond between the carbonyl group and the halogenated carbon, or oxidation of the aromatic rings, although such reactions would likely require specific and potent oxidizing agents. The mechanisms for such processes would be complex and could involve radical or ionic pathways, depending on the chosen oxidant. youtube.com
Analysis of this compound Reveals Limited Research Data
Initial investigations into the chemical compound this compound show a significant lack of specific scientific literature and detailed research findings, particularly concerning its mechanistic transformations.
The compound is listed in chemical databases, such as ChemicalBook, which provide some predicted physical properties. For instance, the predicted boiling point is 387.4±27.0 °C and the predicted density is 1.635±0.06 g/cm³. chemicalbook.com However, these are computational predictions and are not substitutes for experimentally verified data and in-depth research. The absence of this compound from major chemical supplier catalogs and the lack of its mention in the broader chemical literature suggest that it is either not widely synthesized or has not been the subject of significant academic or industrial research.
While the broader classes of compounds to which this compound belongs, namely α-halo-α-aryl ketones and organoiodine compounds, are well-studied, applying general mechanistic principles to this specific, and apparently unresearched, molecule would be speculative. The precise influence of the 3-fluorophenyl and 2'-iodophenyl substituents on its reactivity and interaction profile remains undocumented in the public domain.
Therefore, a detailed article on the mechanistic insights into transformations involving this compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary scientific data. Further experimental research would be required to elucidate the specific chemical behaviors of this compound.
Advanced Reactivity Profiles and Derivatization Pathways of 2 3 Fluorophenyl 2 Iodoacetophenone Analogues
Heterocyclic Annulation and Cyclization Reactions
The α-haloacetophenone core is a privileged starting material for the construction of various five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and materials science.
The reaction of α-halo ketones with suitable nucleophiles is a cornerstone of heterocyclic chemistry. Specifically, the synthesis of thiazoles and oxazoles from α-haloacetophenone precursors is well-established.
Thiazole (B1198619) rings can be efficiently constructed via the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netkfupm.edu.sa For instance, reacting an α-haloacetophenone with thiourea (B124793) initially forms an intermediate through an SN2 reaction, where the sulfur of the thioamide displaces the halide. nih.gov Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic thiazole ring. researchgate.netnih.gov This method is robust and can be applied to a wide range of substituted α-haloacetophenones. kfupm.edu.sakaust.edu.sa
Similarly, oxazoles can be synthesized from α-haloacetophenones. One classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. youtube.com More direct intermolecular methods have also been developed. Hypervalent iodine(III) reagents, for example, can promote the direct, one-step synthesis of oxazoles from ketones and nitriles under mild conditions, avoiding the need for pre-functionalized substrates like α-halo ketones. youtube.com However, α-haloketones remain a key substrate in many synthetic strategies for building the oxazole (B20620) core. khanacademy.org
| Precursor Type | Reagent | Reaction | Product | Reference |
|---|---|---|---|---|
| α-Haloacetophenone | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis | 2-Aminothiazole derivative | researchgate.netnih.gov |
| α-Haloacetophenone | Primary Amide | Base-mediated Cyclization | 2,5-Disubstituted Oxazole | khanacademy.org |
| α-Acylamino Ketone (from α-Haloacetophenone) | Dehydrating Agent (e.g., H₂SO₄) | Robinson-Gabriel Synthesis | Substituted Oxazole | youtube.com |
The presence of a fluorinated phenyl ring in analogues of 2-(3-fluorophenyl)-2'-iodoacetophenone makes them valuable precursors for the synthesis of fluorinated heterocycles. slideshare.net These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity.
Cycloaddition reactions are a powerful tool for constructing fluorinated heterocycles. masterorganicchemistry.comnih.gov For example, 1,3-dipolar cycloadditions involving nitrile oxides (generated in situ from oximes) and alkenes or alkynes are an efficient route to isoxazolines and isoxazoles. wikipedia.org A synthetic route starting from 1-(4-fluorophenyl)pyrazol-3-ol demonstrates the generation of a complex pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole ring system through an intramolecular nitrile oxide cycloaddition (INOC) reaction. wikipedia.org This highlights how the fluorinated aryl moiety can be incorporated into intricate, fused heterocyclic structures.
| Starting Material Class | Key Reaction Type | Resulting Heterocycle | Significance | Reference |
|---|---|---|---|---|
| Fluorinated Thioketones | [3+2] Cycloaddition | Fluorinated 1,3-Dithiolanes | Access to sulfur-containing fluorinated heterocycles. | masterorganicchemistry.com |
| Fluorinated Pyrazolol derivative | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Fused Pyrazolo-Pyrano-Oxazole | Demonstrates assembly of complex, multi-ring fluorinated systems. | wikipedia.org |
| Perfluorinated Alkenes | Diels-Alder [4+2] Cycloaddition | Fluorinated Thiopyrans | Builds six-membered fluorinated sulfur heterocycles. | masterorganicchemistry.com |
Cross-Coupling and Carbon-Heteroatom Bond Formations
The haloarene functionalities of this compound analogues are prime handles for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
The carbon-iodine bond in 2'-iodoacetophenone (B1295891) analogues is particularly susceptible to oxidative addition by transition metal catalysts, most notably palladium. This reactivity is harnessed in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. For example, 2'-iodoacetophenone is known to react with boronic acids in Suzuki-Miyaura coupling reactions to form aryl-aryl bonds. wiley-vch.deresearchgate.net This reaction is highly versatile and scalable, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2'-position. researchgate.net
Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines, can be envisioned at the iodo-position, further diversifying the molecular scaffolds accessible from this starting material. These reactions are fundamental to modern drug discovery and materials science for building complexity from simple precursors.
A key feature of a molecule like this compound is the presence of two different halogen atoms on separate phenyl rings. This differential halogenation allows for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl >> F. The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the highly stable C-F bond.
This reactivity difference enables selective modification at the iodo-substituted ring while leaving the fluoro-substituted ring intact. A second, different cross-coupling reaction could then potentially be carried out at the fluorine position under more forcing conditions, or the fluorine atom can be retained in the final product for its electronic and biological effects. This orthogonal reactivity is a powerful strategy for the controlled, stepwise assembly of complex biaryl compounds and other elaborate structures.
| Reactive Site | Coupling Partner | Reaction Name | Bond Formed | Selectivity Principle |
|---|---|---|---|---|
| C-I (Iodo-phenyl ring) | Aryl Boronic Acid | Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | High reactivity of C-I bond vs. C-F bond. |
| C-I (Iodo-phenyl ring) | Terminal Alkyne | Sonogashira Coupling | C(sp²)-C(sp) | High reactivity of C-I bond vs. C-F bond. |
| C-I (Iodo-phenyl ring) | Amine/Amide | Buchwald-Hartwig Amination | C(sp²)-N | High reactivity of C-I bond vs. C-F bond. |
| C-F (Fluoro-phenyl ring) | Various | Various | C-C or C-Heteroatom | Requires more forcing conditions; often retained. |
Asymmetric Transformations and Stereochemical Control
The prochiral ketone of the acetophenone (B1666503) moiety offers a site for introducing stereochemistry. The development of asymmetric methods to control the configuration of the resulting chiral center is crucial for synthesizing enantiomerically pure compounds, a common requirement for pharmaceuticals.
The asymmetric reduction of the prochiral ketone in α-haloacetophenones is a direct method for producing optically active 2-halo-1-arylethanols (β-halohydrins). nih.govkaust.edu.sa These chiral building blocks are valuable intermediates in organic synthesis. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs) or specifically engineered ketoreductases, has emerged as a powerful approach. kfupm.edu.sa For example, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been shown to reduce various 2-haloacetophenones to their corresponding (S)- or (R)-alcohols with high enantioselectivity. nih.govkaust.edu.sa The stereochemical outcome can often be controlled by selecting the appropriate enzyme mutant. nih.gov
Beyond reduction, the α-carbon bearing the halogen is a site for asymmetric nucleophilic substitution. While SN2 reactions on α-haloketones are generally facile, achieving stereocontrol is a significant challenge. youtube.com The development of chiral catalysts that can mediate enantioconvergent substitution reactions, where a racemic starting material is converted to a single enantiomeric product, represents a frontier in this area. nih.gov Such methods could potentially be applied to α-haloacetophenone analogues to install a new chiral center at the α-position with high enantiomeric excess.
| Transformation | Methodology | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Ketone Reduction | Biocatalysis (e.g., engineered ADHs/KREDs) | Chiral 2-halo-1-phenylethanol | High enantiomeric excess (e.e.), (R) or (S) product depending on enzyme. | researchgate.netkfupm.edu.sanih.gov |
| Asymmetric Ketone Reduction | Chiral Chemical Catalysts (e.g., CBS catalyst with borane) | Chiral 2-halo-1-phenylethanol | High enantioselectivity. | |
| Asymmetric Nucleophilic Substitution | Catalyst-controlled Enantioconvergent Substitution | Chiral α-substituted acetophenone | Control of the α-stereocenter from a racemic starting material. | nih.gov |
Photoreactivity and Light-Induced Transformations of α-Fluorinated Ketones
The introduction of a fluorine atom at the α-position of a ketone significantly influences its photochemical behavior. The high electronegativity of fluorine alters the energies of the molecular orbitals and the stability of reactive intermediates, leading to distinct reaction pathways compared to non-fluorinated analogues.
Studies on the photoreactivity of mono-, di-, and trifluoroacetophenones have shown that α-fluorination lowers the ketone's reduction potential, which in turn increases the triplet state reactivity towards certain substrates through a charge-transfer mechanism. acs.org However, the nature of the lowest triplet state can switch from n,π* to the less reactive π,π* state upon di- or trifluorination, affecting reactivity in hydrogen atom abstraction reactions. acs.org
Norrish Type Reactions: The Norrish reaction is a classic photochemical transformation of ketones. wikipedia.org
Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. wikipedia.orglibretexts.org For α-fluoroacetophenone irradiated in the presence of 2-propanol, the primary products are acetophenone and HF, suggesting a short chain process initiated by electron transfer followed by the loss of a fluoride (B91410) ion. acs.org The initial α-cleavage is a key step in the photochemistry of many ketones, and its efficiency can be influenced by the stability of the resulting radicals. libretexts.orgnycu.edu.tw
Norrish Type II: This pathway involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org Subsequent fragmentation or cyclization can occur. For α-fluorinated valerophenone, the reaction predominantly yields cyclobutanol (B46151) products rather than the typical elimination products, indicating that the fluorine atom alters the fate of the biradical intermediate. acs.org
Photocyclization and Energy Storage: Recent research has explored the photocyclization of fluorinated acetophenones as a method for solar energy storage. The reversible isomerization of ortho-methyltrifluoroacetophenone to its benzocyclobutenol valence isomer is a promising system. chemrxiv.orgnih.gov The trifluoromethyl group is crucial as it prevents unproductive side reactions, ensures the stability of the high-energy photoisomer, and facilitates a controlled, base-catalyzed reverse reaction to release the stored energy as heat. chemrxiv.orgnih.gov
Fluorinated Ketones as Photochemical Reagents: The increased electrophilicity of the carbonyl carbon in fluorinated ketones makes them effective trapping agents for light-induced reactive intermediates. Visible-light-induced singlet nucleophilic carbenes, which are typically unreactive towards standard ketones, can be efficiently trapped by fluorinated ketones like 2,2,2-trifluoroacetophenone. bohrium.comorganic-chemistry.orgnih.gov This reaction proceeds via a 1,2-carbonyl addition to afford fluorinated tertiary alcohol derivatives in a catalyst- and additive-free process. organic-chemistry.org
The table below highlights key photochemical transformations involving α-fluorinated ketones.
| Reaction Type | Substrate(s) | Light Source/Conditions | Product(s) | Key Observation | Reference |
| Photoreduction/Dehalogenation | α-Fluoroacetophenone, 2-propanol | 313 nm irradiation | Acetophenone, HF | Chain process involving electron transfer and F⁻ loss. | acs.org |
| Norrish Type II Variant | α-Fluorinated valerophenone | UV irradiation | Cyclobutanols | Cyclization is favored over elimination. | acs.org |
| Carbene Trapping | Aroyl silanes, 2,2,2-Trifluoroacetophenone | Visible light (427 nm) | Fluorinated tertiary alcohols | Fluorinated ketone acts as an efficient trap for singlet nucleophilic carbenes. | bohrium.comorganic-chemistry.org |
| Photocyclization for Energy Storage | ortho-Methyltrifluoroacetophenone | Sunlight / 355 nm laser | Benzocyclobutenol isomer | Reversible isomerization with high energy storage density and controlled release. | chemrxiv.orgnih.gov |
| Photocatalytic C-H Fluorination | Aliphatic substrates, Acetophenone (catalyst), Selectfluor | Visible light (CFL) | Fluorinated alkanes | Photoexcited acetophenone catalyzes C(sp³)–H fluorination. | nih.gov |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of α Halo α Aryl Ketones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(3-Fluorophenyl)-2'-iodoacetophenone, both ¹H and ¹³C NMR would be employed to confirm its constitution and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the fluorophenyl ring would likely appear as a singlet, integrating to two protons. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent carbonyl and aromatic systems.
The aromatic protons would present a more complex pattern. The 3-fluorophenyl group would show a characteristic set of multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine atom would cause splitting of the adjacent proton signals (ortho and meta couplings). The 2'-iodophenyl group would also display a series of multiplets in a similar region, with the integration corresponding to the respective number of protons on each aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 190-200 ppm for α-halo ketones. researchgate.net The methylene carbon (-CH₂-) would also be readily identifiable.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below is a table of predicted NMR chemical shifts for this compound. These are estimated values based on known substituent effects and data for similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~195 |
| Methylene (-CH₂-) | ~4.5 | ~45 |
| Aromatic C-H (3-Fluorophenyl) | 7.0 - 7.5 (m) | 115 - 135 |
| Aromatic C-F (3-Fluorophenyl) | - | ~163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H (2'-Iodophenyl) | 7.1 - 7.9 (m) | 128 - 140 |
| Aromatic C-I (2'-Iodophenyl) | - | ~95 |
Note: 'm' denotes multiplet, 'd' denotes doublet, and J represents the coupling constant in Hertz. Actual experimental values may vary.
Mass Spectrometry and Fragmentation Analysis for Complex Product Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (340.14 g/mol ). riekemetals.com The presence of iodine would be indicated by a characteristic isotopic pattern.
Electron impact (EI) ionization would likely lead to significant fragmentation. Common fragmentation pathways for α-halo ketones include α-cleavage on either side of the carbonyl group. libretexts.orgchemguide.co.uk This would result in the formation of several key fragment ions. The loss of the iodine atom would be a prominent fragmentation pathway, leading to a significant peak. Cleavage of the bond between the carbonyl group and the methylene group would generate the 3-fluorobenzyl cation and the 2-iodobenzoyl cation. Further fragmentation of these ions would provide additional structural information.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z | Plausible Neutral Loss |
| [M]⁺ | 340 | - |
| [M - I]⁺ | 213 | I |
| [M - C₇H₄F]⁺ | 245 | C₇H₄F |
| [C₇H₄FI]⁺ | 234 | C₇H₄O |
| [C₇H₄FO]⁺ | 123 | C₇H₄I |
| [C₇H₄F]⁺ | 95 | CO |
| [C₆H₄I]⁺ | 203 | C₂H₃FO |
Note: The predicted m/z values correspond to the most abundant isotopes.
Vibrational Spectroscopy (Infrared, Raman) in Reaction Monitoring and Structural Probing
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1715 cm⁻¹ for aryl ketones. The C-F stretching vibration would likely appear as a strong band in the region of 1250-1000 cm⁻¹. The C-I bond will have a stretching vibration at a much lower frequency, typically below 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy, being complementary to IR spectroscopy, would also be useful in characterizing this molecule. mdpi.com The symmetric vibrations and non-polar bonds often give strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-I bond, being a heavy atom bond, is also expected to show a characteristic low-frequency Raman signal.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O | 1700 (strong) | 1700 (moderate) | Stretching |
| Aromatic C-H | 3050 (moderate) | 3050 (strong) | Stretching |
| Aromatic C=C | 1600, 1580, 1470 (moderate) | 1600, 1580, 1470 (strong) | Stretching |
| C-F | 1220 (strong) | 1220 (weak) | Stretching |
| C-I | <600 (weak) | <600 (strong) | Stretching |
X-ray Diffraction Analysis for Solid-State Structural Confirmation
This technique would unambiguously confirm the connectivity of the atoms and the substitution pattern on the aromatic rings. Furthermore, it would reveal details about intermolecular interactions, such as halogen bonding (involving the iodine atom) and π-π stacking between the aromatic rings, which govern the crystal packing. Such information is crucial for understanding the solid-state properties of the material.
Computational and Theoretical Chemistry in Elucidating the Chemistry of 2 3 Fluorophenyl 2 Iodoacetophenone
Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov This allows for the detailed investigation of reaction mechanisms, identification of intermediates, and characterization of transition states, which are critical for understanding reaction kinetics and outcomes. nih.gov
Research Findings: For reactions involving acetophenone (B1666503) derivatives, DFT calculations have been successfully employed to elucidate complex reaction pathways. researchgate.net For instance, in catalyzed reactions such as hydrogenations or aldol (B89426) additions, computational studies can calculate the energy barriers for various proposed mechanistic steps. researchgate.netacs.org The rate-determining step is identified as the one with the highest energy transition state. nih.gov
In the context of 2-(3-Fluorophenyl)-2'-iodoacetophenone, a primary reaction of interest is the nucleophilic attack at the carbonyl carbon. DFT calculations can model this process, for example, in a reaction with a generic nucleophile (Nu⁻). The process involves optimizing the geometries of the reactants, the transition state (TS), and the final product. The energy profile of such a reaction can be calculated, providing key thermodynamic and kinetic data.
A hypothetical reaction pathway for the nucleophilic addition to the carbonyl group of this compound could be analyzed as follows:
Reactant Complex: The initial approach of the nucleophile to the carbonyl carbon.
Transition State (TS): The point of maximum energy along the reaction coordinate, where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken.
Product: The resulting tetrahedral intermediate.
By calculating the energies of these structures, the activation energy (ΔE‡ = E_TS - E_Reactants) can be determined, which is crucial for predicting the reaction rate. DFT studies on similar ketone systems have shown that such calculations can predict reaction outcomes with high accuracy. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State (TS) | Structure at the peak of the energy barrier | +12.5 |
This data illustrates how computational methods can quantify the key energetic milestones of a reaction, providing a detailed mechanistic picture.
Computational Assessment of Substituent Effects (Fluorine and Iodine) on Reactivity
The reactivity of this compound is significantly influenced by its halogen substituents. The fluorine atom on the phenyl ring and the iodine atom on the acetophenone moiety exert distinct electronic and steric effects. Computational methods provide quantitative measures of these effects.
Research Findings:
Fluorine Substituent: The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This effect can be analyzed using computational techniques like Natural Bond Orbital (NBO) analysis, which calculates atomic charges. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org Computational studies on fluorinated compounds confirm that fluorine substitution can significantly alter the electronic properties and kinetic reactivity of molecules. rsc.orgrsc.org
Iodine Substituent: The iodine atom, while also a halogen, has different properties. It is less electronegative than fluorine but is much larger and more polarizable. Its steric bulk can influence the approach of reactants. Furthermore, iodine can participate in halogen bonding—a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile. Computational tools like molecular electrostatic potential (MEP) maps are used to visualize these charge distributions and predict such interactions.
Conceptual DFT provides reactivity descriptors like the Fukui function (f(r)), which identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. nih.gov For this compound, these calculations would likely confirm the carbonyl carbon as the primary site for nucleophilic attack.
Table 2: Hypothetical Computational Analysis of Substituent Effects Based on NBO and Conceptual DFT calculations.
| Atom/Group | NBO Partial Charge (a.u.) | Fukui Function (f⁻) Value | Implication |
|---|---|---|---|
| Carbonyl Carbon (C=O) | +0.55 | 0.25 | Highly electrophilic, primary site for nucleophilic attack. |
| Methylene (B1212753) Protons (-CH₂-) | +0.18 | 0.05 | Moderately acidic, potential site for deprotonation. |
| Fluorine Atom | -0.40 | 0.02 | Strong inductive electron withdrawal. |
These calculated parameters provide a detailed rationale for the molecule's reactivity, guided by the specific electronic contributions of each substituent.
Molecular Modeling for Conformation and Stereochemistry Prediction
The three-dimensional structure and conformational preferences of this compound are key to understanding its interactions with other molecules. Molecular modeling techniques, ranging from rapid molecular mechanics (MM) to more accurate DFT methods, are used to explore the molecule's conformational landscape.
Research Findings: The molecule has several rotatable single bonds, leading to a variety of possible conformers. The most significant are the torsions around the bond connecting the carbonyl group to the iodophenyl ring and the bond connecting the methylene bridge to the fluorophenyl ring. A potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, is a standard computational approach to identify low-energy conformers. uncw.edu
For this molecule, the analysis would focus on the dihedral angle between the plane of the carbonyl group and the iodophenyl ring. The large steric size of the iodine atom would likely create significant repulsive interactions, forcing the rings to adopt a non-planar arrangement to minimize steric strain. These steric clashes can be quantified by decomposing the total energy into its constituent parts, including van der Waals and electrostatic interactions. rsc.org
Table 3: Hypothetical Relative Energies of Key Conformers Calculated by varying the C-C-C=O dihedral angle.
| Conformer Description | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Skew Conformer | ~45 | 0.0 | Most Stable |
| Eclipsed Conformer | 0 | +5.8 | Unstable (Steric Clash) |
| Perpendicular Conformer | 90 | +1.5 | Moderately Stable |
This analysis predicts that the molecule avoids planar arrangements to relieve steric repulsion between the carbonyl oxygen and the bulky iodine atom, preferring a skewed conformation.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. uncw.edu These predictions are invaluable for structure verification and for interpreting complex experimental spectra.
Research Findings: The prediction of NMR chemical shifts is a well-established computational task. frontiersin.org The typical workflow involves:
A thorough conformational search to identify all significant low-energy conformers. github.io
Geometry optimization of each conformer using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)). github.io
Calculation of the magnetic shielding tensors for each nucleus in each conformer using a method like Gauge-Including Atomic Orbital (GIAO) at a higher level of theory (e.g., WP04/6-311++G(2d,p)). github.io
Calculation of a Boltzmann-weighted average of the shielding tensors based on the relative energies of the conformers. uncw.edu
Conversion of the final shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
For this compound, this would provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of modern computational methods is often high enough to distinguish between different isomers or to assign specific resonances in an experimental spectrum. researchgate.net For example, ¹⁹F NMR chemical shifts can be predicted with deviations of only 2-5 ppm from experimental values using appropriate functional/basis set combinations. researchgate.net
Table 4: Hypothetical Comparison of Predicted and Experimental NMR Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C (C=O) | 195.8 | 196.2 |
| ¹H (-CH₂-) | 4.35 | 4.40 |
| ¹⁹F | -113.2 | -113.5 |
Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy. These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental IR spectra, aiding in the identification of key functional groups.
Future Directions and Emerging Applications of α Halo α Aryl Ketones in Synthetic Methodologies
Strategic Utility as Versatile Building Blocks in Organic Synthesis
The inherent reactivity of the carbon-halogen and carbonyl groups makes α-halo-α-aryl ketones powerful synthons for constructing complex molecular architectures. nih.gov Their utility as precursors for a wide array of valuable compounds is a major driver of current research, particularly in the fields of medicinal chemistry and materials science.
A significant area of future development lies in the continued use of α-halo-α-aryl ketones as key intermediates for synthesizing biologically active molecules. They are pivotal in creating diverse heterocyclic compounds, which form the scaffold of many pharmaceuticals. researchgate.netmdpi.com
Heterocycle Synthesis : α-halo ketones are fundamental in the synthesis of N-, S-, and O-heterocycles like thiazoles, pyrroles, and imidazoles. researchgate.netwikipedia.org For example, the reaction of α-haloketones with thioamides or thioureas is a classic route to thiazoles, a core structure in many pharmacologically active agents. wikipedia.org These heterocyclic products have shown a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netrsc.org
Pharmaceutical Intermediates : These ketones are established precursors to "blockbuster" drugs. mdpi.comnih.gov A prominent example is their role in synthesizing chiral α-halo ketone building blocks for HIV protease inhibitors such as atazanavir. acs.orgresearchgate.netacs.org The stereoselective reduction of an α-chloro ketone is a crucial step in producing the key chlorohydrin intermediate for atazanavir. researchgate.net The versatility of compounds like 2-(3-Fluorophenyl)-2'-iodoacetophenone suggests their potential application in creating novel analogues of existing drugs or entirely new therapeutic agents. taylorandfrancis.comnbinno.com
The demand for new and more effective pharmaceuticals will continue to drive innovation in the application of α-halo-α-aryl ketones, focusing on developing more complex and targeted bioactive molecules.
The application of α-halo-α-aryl ketones is expanding beyond pharmaceuticals into the realm of materials science. Their ability to participate in carbon-carbon bond-forming reactions makes them valuable for constructing the complex organic structures required for advanced materials and specialized chemical products. nbinno.com
Organometallic Species : These compounds serve as important intermediates in the synthesis of various organometallic species. mdpi.comnih.gov
Molecular Scaffolds : The reactivity of the α-carbon allows for its use as an electrophile in SN2 reactions, enabling the attachment of various functional groups. youtube.com This facilitates the construction of intricate molecular frameworks that are precursors to polymers, organic conductors, and other functional materials. The development of new synthetic methods using these building blocks will likely lead to materials with novel electronic, optical, or physical properties.
Innovation in Sustainable Synthesis and Catalysis
A major thrust in modern chemistry is the development of "green" and sustainable processes. Research into the synthesis and application of α-halo-α-aryl ketones reflects this trend, with a focus on eco-friendly protocols and novel catalytic systems that improve efficiency and reduce environmental impact.
Traditional methods for synthesizing α-halo ketones often involve harsh conditions or hazardous reagents. nih.gov Future research is geared towards milder, safer, and more sustainable alternatives.
Aqueous and Solvent-Free Reactions : Significant progress has been made in developing greener halogenation routes. Protocols using an aqueous sodium dodecyl sulphate (SDS) solution for iodination exhibit excellent selectivity and 100% iodine atom economy. nih.gov Solvent-free approaches, such as grinding reagents like iodine and Oxone® in a mortar, offer a simpler work-up and reduce waste. mdpi.com
Continuous Flow Synthesis : For reactions involving hazardous intermediates like diazomethane (B1218177), continuous flow systems represent a major leap in safety and efficiency. acs.org This technology allows for the on-demand generation and immediate consumption of toxic reagents, minimizing risk and enabling scalability. nih.govacs.orgexlibrisgroup.com This has been successfully applied to produce chiral α-halo ketones from amino acids. acs.org
Transition-Metal-Free Arylation : The development of aerobic, transition-metal-free, direct α-arylation of ketones is a significant step towards more sustainable C-C bond formation, avoiding the need for pre-functionalization (like α-halogenation) or specialized arylating agents. acs.org
The following table summarizes some of the eco-friendly synthesis protocols being developed.
| Method Type | Reagents/Conditions | Key Advantages |
| Aqueous Iodination | Iodine, H₂SO₄, Sodium Dodecyl Sulphate (SDS) in water | 100% iodine atom economy; uses water as a solvent; excellent selectivity. nih.gov |
| Solvent-Free Iodination | Iodine, Oxone® (grinding) | Solvent-free; straightforward work-up. mdpi.com |
| Continuous Flow Halogenation | N-protected amino acids, diazomethane (generated in-situ), H-X | Eliminates handling/storage of hazardous diazomethane; improved safety and efficiency. acs.orgacs.org |
| Transition-Metal-Free Arylation | Ketones, Nitroarenes, O₂ | Environmentally friendly; avoids pre-functionalization and specialized reagents. acs.org |
Catalysis is key to unlocking new reactions and improving the efficiency of existing ones. The development of novel catalysts for the synthesis and functionalization of α-halo-α-aryl ketones is a vibrant area of research.
Palladium Catalysis : Building on the success of the Buchwald-Hartwig amination, palladium-catalyzed α-arylation of ketones has become a general and useful method. acs.org Systems using Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands are highly active and selective. organic-chemistry.org Mild, aqueous palladium-catalyzed α-arylation has also been developed, enabling the coupling of ketones with base-sensitive compounds. dntb.gov.uast-andrews.ac.ukugent.benih.gov
Other Catalytic Systems : Research is expanding beyond palladium to other catalytic systems. Graphene oxide has been shown to catalyze the iodination of aryl ketones. mdpi.com Furthermore, copper-promoted reactions are effective for forging new carbon-carbon bonds using α-iodo-α,α-difluoromethyl ketones. nih.gov Looking forward, visible-light-responsive photocatalysts, such as certain polyoxometalates, are being explored for promoting C-H to C-N bond transformations under mild, eco-friendly conditions. rsc.org
The table below highlights some innovative catalytic systems.
| Catalyst System | Reaction Type | Key Features |
| Palladium/Biphenylphosphine Ligands | α-Arylation of ketones | High activity and selectivity; tolerant of base-sensitive functional groups. organic-chemistry.org |
| Aqueous Palladium | α-Arylation of ketones | Mild, aqueous conditions; suitable for complex, base-sensitive molecules. dntb.gov.uanih.gov |
| Graphene Oxide | Iodination of aryl ketones | Efficient catalysis with short reaction times at elevated temperatures. mdpi.com |
| Copper | C-C bond formation | Promotes coupling reactions of α-iodo-α,α-difluoromethyl ketones. nih.gov |
| Ce(III)-containing Polyoxometalates | Photocatalytic C-N bond formation | Visible-light-induced; operates in water under mild conditions. rsc.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields
The evolving chemistry of α-halo-α-aryl ketones is increasingly found at the intersection of organic chemistry and other scientific disciplines. This interdisciplinary approach is crucial for solving complex challenges and driving innovation.
Medicinal Chemistry & Biocatalysis : The synthesis of potential drug candidates relies heavily on the principles of organic chemistry, but their evaluation and optimization require deep knowledge of biology and pharmacology. taylorandfrancis.comnbinno.com Furthermore, the field of biocatalysis is providing powerful new tools. Enzymes, such as recombinant carbonyl reductases, are being used for the highly stereoselective reduction of α-halo ketones to produce chiral α-halo alcohols, which are valuable pharmaceutical intermediates. researchgate.net
Materials Science : The design and synthesis of new materials with specific properties is a collaborative effort between organic chemists, who build the molecular components, and materials scientists, who characterize the bulk properties and devise applications. The use of α-halo-α-aryl ketones as building blocks for new polymers and functional materials is a prime example of this synergy. rsc.org
Chemical Engineering : The development of continuous flow synthesis protocols for α-halo ketones is a clear intersection of synthetic organic chemistry and chemical engineering. acs.org This collaboration is essential for translating laboratory-scale discoveries into safe, efficient, and scalable industrial processes.
The future of research on α-halo-α-aryl ketones like this compound is bright and multifaceted. As versatile building blocks, their strategic importance in synthesizing bioactive molecules and advanced materials will continue to grow. Innovations in sustainable synthesis and catalysis will make their production and use greener and more efficient. Finally, their central role in interdisciplinary research ensures that they will remain at the forefront of scientific discovery, bridging fundamental chemistry with applied fields to address global challenges in medicine, materials, and technology.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)-2'-iodoacetophenone, and how can reaction conditions be optimized for high purity?
The synthesis typically involves halogenation and Friedel-Crafts acylation. For the 3-fluorophenyl variant, regioselective iodination is critical. Controlled halogenation (e.g., using iodine monochloride or electrophilic iodination agents) at the ortho position of acetophenone ensures positional specificity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 ketone-to-iodinating agent) minimizes byproducts like di-iodinated analogs .
Q. How does the electronic effect of the 3-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom at the meta position deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The iodine atom at the ortho position acts as a directing group, facilitating regioselective functionalization. Computational studies suggest the C–I bond dissociation energy (~50 kcal/mol) enables selective cross-coupling under mild conditions (e.g., Pd(PPh₃)₄, 80°C) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and aromatic protons (split patterns due to fluorine coupling, J ~8–10 Hz).
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C–I stretch).
- X-ray crystallography : Resolves steric effects from the bulky iodine substituent and confirms dihedral angles between phenyl rings (~45–60°) .
Advanced Research Questions
Q. How do structural analogs (e.g., 4-fluoro vs. 3-fluoro isomers) differ in biological activity, and what mechanistic insights explain these variations?
Comparative studies show the 3-fluoro isomer exhibits 20–30% higher binding affinity to cytochrome P450 enzymes than the 4-fluoro analog, likely due to altered steric interactions in the enzyme’s active site. Molecular docking simulations reveal the meta-fluorine atom forms a hydrogen bond with Thr-303 in CYP3A4, enhancing inhibitory potency . In contrast, the 4-fluoro isomer shows better solubility (logP ~2.8 vs. ~3.2 for 3-fluoro), impacting pharmacokinetics .
Q. What strategies resolve contradictions in reported cytotoxicity data for halogenated acetophenones?
Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). For example, IC₅₀ values for this compound range from 12 µM (HeLa cells, 48h exposure) to >50 µM (HEK293, 24h exposure). Standardization using a panel of cell lines (e.g., NCI-60) and controls (e.g., cisplatin) is recommended. Mechanistic studies (e.g., ROS generation assays) can clarify whether cytotoxicity stems from oxidative stress or direct DNA intercalation .
Q. How can computational methods predict the metabolic pathways of this compound?
Density functional theory (DFT) calculations identify vulnerable sites for phase I metabolism (e.g., para to fluorine on the phenyl ring). ADMET predictors (e.g., SwissADME) suggest predominant glucuronidation of the acetyl group, with minor CYP2D6-mediated deiodination. Experimental validation via LC-MS/MS of rat plasma metabolites confirms these predictions, showing a half-life of ~4.2 hours .
Methodological Considerations
Q. What precautions are necessary for handling this compound in photochemical studies?
The iodine substituent increases sensitivity to UV light, risking decomposition into reactive intermediates. Use amber glassware and conduct reactions under inert atmosphere (N₂/Ar). Monitor degradation via HPLC; quench unreacted iodide with sodium thiosulfate .
Q. How can crystallinity be improved for X-ray diffraction analysis of this compound?
Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C yields high-quality crystals. The iodine atom’s heavy atom effect enhances diffraction contrast, but cryocooling (100K) is advised to mitigate radiation damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
